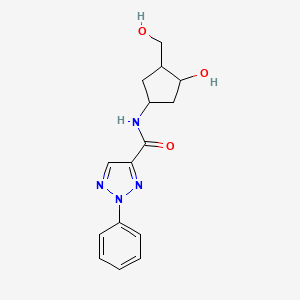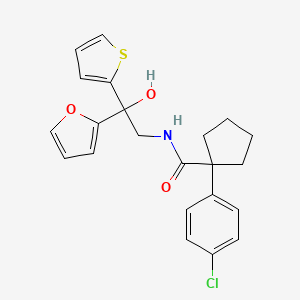![molecular formula C19H17F6NO4S B3018476 2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 339275-67-1](/img/structure/B3018476.png)
2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide, is a sulfonamide-based molecule. Sulfonamides are a group of compounds known for their diverse biological activities, including antitumor properties. They have been studied extensively in the context of cancer treatment, with some compounds showing potent cell cycle inhibitory effects and advancing to clinical trials . The compound likely shares structural similarities with other sulfonamides that have been investigated for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of sulfonamide compounds can involve various strategies, including the sulfonation of aromatic compounds or the amidation of sulfonyl chlorides with amines. For example, sulfonation of 2-benzyl-3-hydroxypyridine has been performed to introduce a sulfonyl group at the para position of the phenyl ring . Additionally, the synthesis of related compounds has been achieved through reactions such as the Tscherniac amidomethylation of aromatics with N-hydroxymethylphthalimide in trifluoromethanesulfonic acid . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure, including bond lengths, bond angles, and other geometric parameters. For the compound , similar analytical and computational methods would be used to determine its molecular structure and confirm its synthesis.
Chemical Reactions Analysis
Sulfonamide compounds can participate in a range of chemical reactions. For instance, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides have been used as reagents for the synthesis of furanones . Moreover, sulfonamide derivatives have been explored as ligands for hTRPV1, with modifications leading to potent antagonists with analgesic activity . The compound of interest may also undergo various chemical transformations, potentially leading to new derivatives with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. Theoretical calculations, including MEP, NBO, FMO analysis, and thermodynamic properties, can provide insights into the reactivity and stability of these molecules . For the compound of interest, similar analyses would be necessary to understand its behavior in biological systems and its potential as a drug candidate.
Propiedades
IUPAC Name |
2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6NO4S/c1-17(28,16(27)26-15-7-3-6-14(9-15)19(23,24)25)11-31(29,30)10-12-4-2-5-13(8-12)18(20,21)22/h2-9,28H,10-11H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCQKSAHDFHGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3018394.png)
![1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3018395.png)
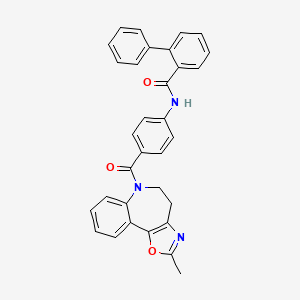
![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018399.png)
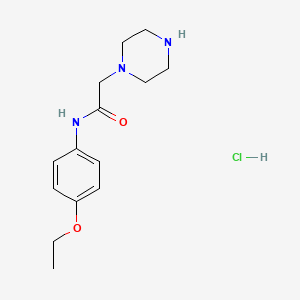

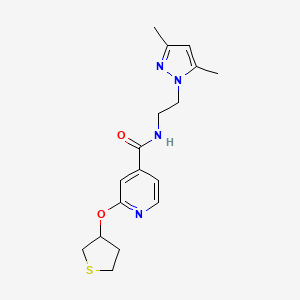
![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)
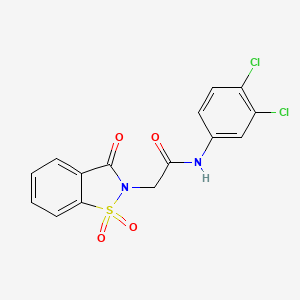

![N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B3018412.png)

